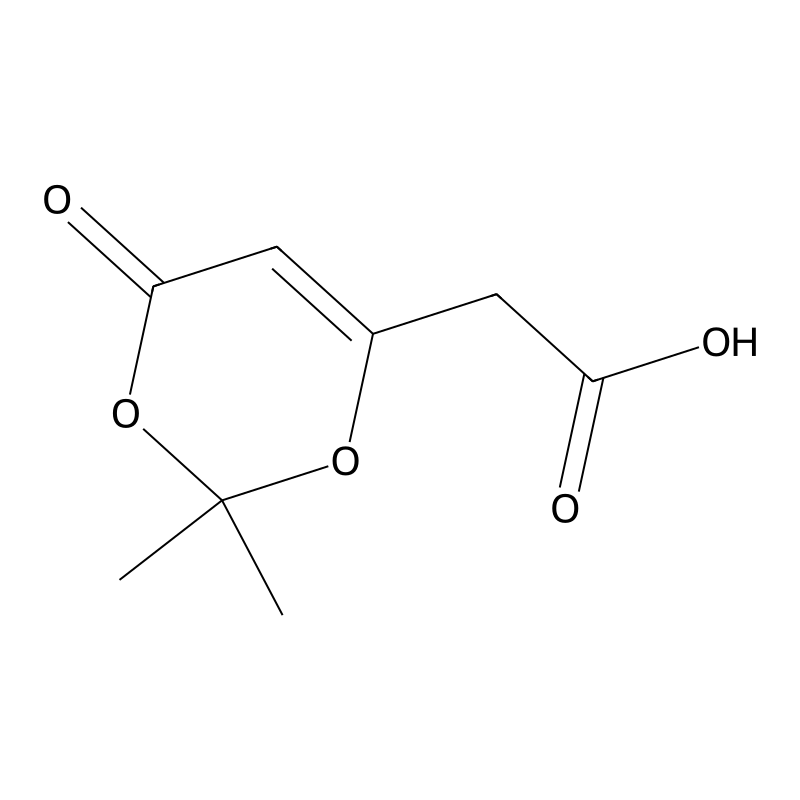

2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid is a chemical compound characterized by its unique dioxin structure, which includes a dioxane ring and an acetic acid functional group. The molecular formula for this compound is C₈H₁₂O₃, and it has a molecular weight of approximately 156.18 g/mol. The compound features a 4-oxo group on the dioxin ring, contributing to its reactivity and potential biological activity.

The reactivity of 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid can be attributed to the presence of the 4-oxo group, which allows for various nucleophilic and electrophilic reactions. Some notable reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the acetic acid moiety may undergo decarboxylation.

- Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, leading to the formation of more complex structures.

The synthesis of 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as diketones or β-keto acids, cyclization can be induced using acidic catalysts to form the dioxin ring.

- Functional Group Transformations: Subsequent modifications of the dioxin structure can introduce the acetic acid moiety through acylation reactions.

- One-Pot Synthesis: Advanced synthetic strategies may allow for the formation of this compound in a single reaction vessel through sequential reactions.

Due to its unique structure and potential biological activities, 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid may find applications in:

- Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress or inflammation.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

- Chemical Intermediates: In organic synthesis as a building block for more complex molecules.

Interaction studies are crucial for understanding how 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid interacts with biological systems. This includes:

- Binding Studies: Investigating how the compound binds to proteins or enzymes relevant in pharmacology.

- Metabolic Pathways: Understanding how this compound is metabolized in vivo could reveal its efficacy and safety profile.

- Synergistic Effects: Evaluating whether this compound exhibits enhanced activity when combined with other therapeutic agents.

Several compounds share structural similarities with 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid. Below is a comparison highlighting their uniqueness:

These comparisons illustrate that while these compounds share structural motifs with 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid, each possesses unique features that may influence their chemical behavior and biological activity. Further studies are warranted to explore these differences comprehensively.